9-Octadecenoic acid (9Z)-, dodecyl ester

Description

The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

Properties

IUPAC Name |

dodecyl octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPCWUWUWIWSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36078-10-1 | |

| Record name | 9-Octadecenoic acid (9Z)-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

What are the physical properties of 9-Octadecenoic acid (9Z)-, dodecyl ester?

An In-depth Technical Guide to the Physical Properties of 9-Octadecenoic acid (9Z)-, dodecyl ester

Introduction

This compound, commonly known as dodecyl oleate or lauryl oleate, is a long-chain wax ester. It is synthesized from the esterification of oleic acid, a monounsaturated omega-9 fatty acid, and dodecanol (lauryl alcohol).[1][2] This compound is recognized for its lubricating and emollient properties, leading to its widespread application in the cosmetics, personal care, and pharmaceutical industries.[1][2] In cosmetic formulations, it functions as a skin-conditioning agent, emulsifier, and thickener, enhancing product texture and stability.[1][2] It is typically a colorless to slightly yellow liquid at room temperature.[1][2][3]

This technical guide provides a comprehensive overview of the key physical properties of this compound, presents standardized experimental methodologies for their determination, and illustrates its chemical identity through a logical relationship diagram.

Data Presentation: Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below. The data has been compiled from various chemical databases and supplier specifications. It is important to note that some values are predicted based on computational models and are indicated as such.

| Property | Value |

| CAS Number | 36078-10-1[4][5][6][7] |

| Molecular Formula | C₃₀H₅₈O₂[1][2][4][6][8] |

| Molecular Weight | 450.78 g/mol [1][4][8] |

| Appearance | Colorless to slightly yellow liquid[1][2][3] |

| Melting Point | 14.5 °C[4][8][9] |

| Boiling Point | 519.6 ± 29.0 °C at 760 mmHg (Predicted)[4][6][8] |

| Density | 0.865 ± 0.06 g/cm³ (Predicted)[4][6][8] |

| Refractive Index | 1.46[4][6] |

| Flash Point | 71.3 °C[4][6][9] |

| Vapor Pressure | 6.75 x 10⁻¹¹ mmHg at 25 °C[4][6][9] |

| Octanol/Water Partition Coefficient (LogP) | 13.623 (Estimated)[8] |

| Solubility | Low solubility in water[1][2] |

| Storage Temperature | Room Temperature, sealed in a dry place[8][9] or -20°C for long-term storage[1][2] |

Experimental Protocols

While specific experimental documentation for this compound is not detailed in the provided search results, the physical properties listed are determined by well-established, standardized methods. Below are general protocols for key properties, applicable to long-chain fatty acid esters.

1. Melting Point Determination (Capillary Method - OECD TG 102)

-

Principle: This method involves heating a small, powdered sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the substance melts.

-

Methodology:

-

A small amount of the substance is introduced into a capillary tube, which is then placed in the heating block of a melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

-

2. Boiling Point Determination (Ebulliometer Method - OECD TG 103)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. An ebulliometer measures this temperature precisely.

-

Methodology:

-

The liquid is placed in the ebulliometer, which is equipped with a heating element, a condenser, and a calibrated temperature sensor.

-

The liquid is heated to a steady boil, and the temperature of the vapor-liquid equilibrium is recorded.

-

The measured boiling point is corrected to standard atmospheric pressure (760 mmHg). The values cited are often computationally predicted due to the high boiling point of this compound, which can lead to decomposition.

-

3. Density Measurement (Oscillating U-tube Method - OECD TG 109)

-

Principle: This method measures the density of a liquid by relating the oscillation frequency of a U-shaped tube to the mass of the liquid contained within it.

-

Methodology:

-

A digital density meter with an oscillating U-tube is calibrated using reference standards (e.g., dry air and pure water).

-

The liquid sample is injected into the U-tube, which is maintained at a constant, specified temperature (e.g., 20 °C).

-

The instrument measures the period of oscillation of the tube containing the sample and calculates the density.

-

4. Refractive Index Measurement (Refractometer - ASTM D1218)

-

Principle: The refractive index is a dimensionless number that describes how fast light propagates through a material. It is a characteristic property of a substance.

-

Methodology:

-

An Abbe refractometer is calibrated using a standard of known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is thermostatically controlled to a specific temperature (e.g., 25 °C).

-

Light is passed through the sample, and the operator adjusts the instrument to find the critical angle, from which the refractive index is read directly from the scale.

-

Mandatory Visualization

The following diagram illustrates the logical relationships defining the chemical identity of this compound.

Caption: Chemical identity map for Dodecyl Oleate.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Dodecyl oleate | 36078-10-1 - BuyersGuideChem [buyersguidechem.com]

- 6. chemnet.com [chemnet.com]

- 7. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Lauryl oleate|lookchem [lookchem.com]

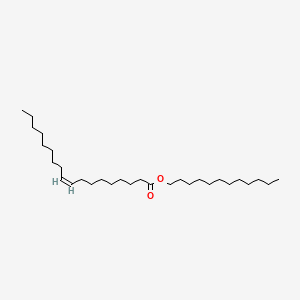

Chemical structure of dodecyl oleate.

An In-depth Technical Guide to the Chemical Structure of Dodecyl Oleate

Introduction

Dodecyl oleate, also known as lauryl oleate, is a wax ester formed from the esterification of oleic acid and dodecanol (lauryl alcohol)[1][2]. It belongs to the class of long-chain fatty acid esters and finds extensive application in the cosmetics, personal care, and pharmaceutical industries as an emollient, skin-conditioning agent, and lubricant[1][3][4]. Its physicochemical properties, such as good lubricity and stability, make it a valuable ingredient in various formulations[1]. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of dodecyl oleate for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Dodecyl oleate is the ester resulting from the formal condensation of the carboxyl group of oleic acid with the hydroxyl group of dodecanol. The oleic acid component is an 18-carbon monounsaturated fatty acid with a cis-double bond at the C-9 position. The dodecanol component is a 12-carbon saturated fatty alcohol.

The key identifiers and structural details of dodecyl oleate are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | dodecyl (Z)-octadec-9-enoate | [3] |

| Synonyms | Lauryl oleate, Oleic acid dodecyl ester, (Z)-9-Octadecenoic acid dodecyl ester | [5][6] |

| CAS Number | 36078-10-1 | [3][5] |

| Molecular Formula | C₃₀H₅₈O₂ | [1][3][5][6] |

| Molecular Weight | 450.78 g/mol | [5][6] |

| InChIKey | OXPCWUWUWIWSGI-MSUUIHNZSA-N | [3] |

The general chemical reaction for the formation of dodecyl oleate is depicted below.

Caption: General esterification reaction for the synthesis of dodecyl oleate.

Physicochemical Properties

Dodecyl oleate is typically a colorless to slightly yellow liquid at room temperature[1]. Its long hydrocarbon chains contribute to its oily nature and low water solubility. Quantitative physicochemical data are crucial for its application in formulation development.

| Property | Value | Unit | Reference |

| Density | 0.865 | g/cm³ | [6] |

| Boiling Point | 519.6 | °C (at 760 mmHg) | [6] |

| Flash Point | 71.3 | °C | [6] |

| Refractive Index | 1.46 | - | [6] |

Experimental Protocols

The synthesis of dodecyl oleate can be achieved through several methods, primarily involving the esterification of oleic acid with dodecanol. The choice of catalyst and reaction conditions influences the reaction rate, yield, and purity of the final product.

Synthesis Methodologies

Protocol 1: Lipase-Mediated Synthesis This enzymatic method offers high selectivity and mild operating conditions.

-

Reactants : Oleic acid and dodecanol.

-

Enzyme : Candida rugosa lipase.

-

Medium : A solvent-free aqueous foam system is prepared with the substrates.

-

Procedure : a. The pH of the reaction medium is adjusted using appropriate buffers (e.g., acetate for pH 4-7, Tris for pH 7-9)[7]. b. Lipase (e.g., 2 mg) is added to the substrate mixture[7]. c. The reaction is maintained at a controlled temperature, connected to a water bath[7]. d. The reaction progress is monitored over time. A conversion of 80% can be achieved within 2 hours[7].

-

Kinetics : The activation energy for this reaction has been calculated to be 24.4 kJ/mol[7].

Protocol 2: Low-Temperature Acid-Catalyzed Esterification This protocol utilizes a sulfonic acid catalyst to achieve high conversion rates at mild temperatures, making it an efficient method for producing liquid wax esters[8].

-

Reactants : Oleic acid and lauryl alcohol (dodecanol).

-

Catalyst : 4-dodecylbenzenesulfonic acid (DBSA).

-

Procedure : a. Mix oleic acid and lauryl alcohol in a molar ratio of 1.3:1 in a reaction vessel[9]. b. Add the DBSA catalyst, corresponding to 10 mol% of the alcohol[9]. c. Heat the solvent-free mixture to 40°C[9]. d. Maintain the reaction for 4 hours with stirring[9]. e. A conversion rate exceeding 90% can be expected under these conditions[8].

Protocol 3: Dicyclohexylcarbodiimide (DCC) Mediated Synthesis DCC is a common coupling agent used for ester formation in organic synthesis.

-

Reactants : Oleic acid and dodecanol.

-

Catalyst/Coupling Agent : Dicyclohexylcarbodiimide (DCC).

-

Solvent : Dichloromethane.

-

Procedure : a. Dissolve oleic acid and dodecanol in dichloromethane. b. Add DCC to the solution to facilitate the esterification reaction[7]. c. The reaction proceeds, forming dodecyl oleate and dicyclohexylurea (DCU) as a byproduct. d. Upon completion, the DCU precipitate is filtered off. e. The filtrate containing the product is collected for purification.

Purification and Analysis

Following synthesis, dodecyl oleate must be purified and its identity confirmed. The workflow below illustrates a typical process.

Caption: Experimental workflow for the purification and analysis of dodecyl oleate.

Protocol 4: Purification by Column Chromatography

-

Stationary Phase : Silica gel is packed into a chromatography column.

-

Mobile Phase : A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used.

-

Procedure : a. The crude product from synthesis (e.g., from Protocol 2 or 3) is concentrated and loaded onto the silica gel column[7]. b. The mobile phase is passed through the column to elute the components. c. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure dodecyl oleate.

Protocol 5: Analytical Characterization

-

Gas Chromatography (GC) : Used to determine the purity of the final product and to calculate the conversion rate during synthesis by comparing peak areas against a known standard[7][9].

-

Thin-Layer Chromatography (TLC) : A rapid method to confirm the purity of the synthesized ester[7].

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : Provides definitive structural confirmation. The characteristic proton signals for dodecyl oleate are:

-

¹H NMR (500 MHz, CDCl₃): δ = 5.33–5.35 (m, 2H, -CH=CH-), 4.05 (t, J=10 Hz, 2H, -O-CH₂-), 2.28 (t, 2H, -CH₂-COO-), 2.00 (t, 4H, -CH₂-CH=), 1.58–1.62 (m, 4H), 1.26 (d, 38H, chain -CH₂-), 0.86 (t, 6H, terminal -CH₃)[9].

-

Applications in Research and Development

Dodecyl oleate serves as a benchmark for a non-irritating emollient in dermatological and cosmetic formulations[3]. In drug development, it can be explored as a vehicle or solvent for lipophilic active pharmaceutical ingredients (APIs) in topical or transdermal delivery systems. Its well-defined chemical structure and properties make it a suitable candidate for studies on skin penetration enhancement and formulation stability.

References

- 1. chembk.com [chembk.com]

- 2. doublecheckvegan.com [doublecheckvegan.com]

- 3. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OCTYLDODECYL OLEATE – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 5. Dodecyl oleate | 36078-10-1 - BuyersGuideChem [buyersguidechem.com]

- 6. chemnet.com [chemnet.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to 9-Octadecenoic Acid (9Z)-, Dodecyl Ester for Researchers and Drug Development Professionals

An In-depth Overview of Synonyms, Properties, Synthesis, and Applications of a Versatile Excipient

Introduction

9-Octadecenoic acid (9Z)-, dodecyl ester, a monoester of oleic acid and dodecyl alcohol, is a compound of significant interest in the pharmaceutical and cosmetic industries. Its favorable physicochemical properties make it a versatile component in various formulations. This technical guide provides a comprehensive overview of its synonyms, chemical and physical data, experimental protocols for its synthesis and analysis, and its applications, particularly in the context of drug development.

Synonyms and Chemical Identifiers

For clarity and accurate identification in research and regulatory documentation, this compound is known by several synonyms.

| Systematic Name | This compound[1][2] |

| Common Names | Dodecyl oleate[1][2][3], Lauryl oleate[1][2][3] |

| CAS Number | 36078-10-1[1][2][3] |

| Molecular Formula | C₃₀H₅₈O₂[1][2][3][4][5] |

| Molecular Weight | 450.78 g/mol [2][3][4][5] |

| EINECS Number | 252-862-4[1][3] |

| InChIKey | OXPCWUWUWIWSGI-MSUUIHNZSA-N[2][3] |

| Other Synonyms | Oleic acid, lauryl ester[1]; NSC 332562[1][2]; dodecyl (9Z)-octadec-9-enoate[1][3] |

Physicochemical Data

The following table summarizes key physicochemical properties of this compound, which are crucial for formulation development.

| Property | Value | Reference |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Melting Point | 14.5 °C | [5] |

| Boiling Point | 519.6 ± 29.0 °C (Predicted) | [5] |

| Density | 0.865 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Flash Point | 71.3 °C | [1][5] |

| Refractive Index | 1.46 | [1][5] |

| Storage | Sealed in a dry place at room temperature or -20°C for long-term storage. | [4][5] |

Experimental Protocols

Synthesis Methodologies

Several methods are employed for the synthesis of this compound, with the choice of method often depending on the desired purity, scale, and environmental considerations.

1. Acid-Catalyzed Esterification:

This is a common method involving the direct reaction of oleic acid with lauryl alcohol in the presence of an acid catalyst.

-

Reactants: Oleic acid and lauryl alcohol (molar ratio can be optimized, e.g., 1:1 to 1:5).

-

Catalyst: Dry hydrogen-catalyzed resin (1-10% by mass of oleic acid) or other acid catalysts like sulfuric acid.

-

Procedure:

-

The catalyst is added to the reaction vessel.

-

Oleic acid and lauryl alcohol are added.

-

The mixture is heated to 130-200 °C under a nitrogen atmosphere for 1-10 hours.

-

Unreacted lauryl alcohol and water are removed by vacuum evaporation.

-

The product is cooled and filtered to yield lauryl oleate.

-

-

Notes: This method can achieve high conversion rates (over 98%) and avoids the oxidation and dark coloration associated with some direct esterification processes[6].

2. Lipase-Mediated Synthesis:

Enzymatic synthesis offers a milder and more specific alternative to chemical catalysis.

-

Enzyme: Lipase from Candida rugosa.

-

Substrates: Oleic acid and dodecanol.

-

Medium: Can be performed in aqueous foams or organic solvents like heptane.

-

Procedure:

-

The enzyme and substrates are combined in the chosen reaction medium.

-

The reaction is maintained at a controlled temperature and pH.

-

The formation of dodecyl oleate is monitored over time (e.g., 80% completion in 2 hours in foams).

-

-

Analysis: The extent of conversion can be calculated using gas chromatography (GC) by comparing with a standard curve of synthesized dodecyl oleate[7].

3. Transesterification:

This method involves the reaction of an existing oleate ester (e.g., methyl oleate) with lauryl alcohol.

-

Reactants: Methyl oleate and an excess of lauryl alcohol.

-

Catalyst: Alkali catalyst generated by reacting sodium metal with the alcohol.

-

Procedure:

-

The reaction is typically carried out at room temperature or with gentle heating for alcohols with longer chains.

-

The reaction proceeds for approximately 1.5 hours.

-

-

Notes: This method is useful for producing various oleate esters[8].

Purification and Analysis

Purification of the synthesized ester is critical to remove unreacted starting materials, catalysts, and byproducts. The purity is then confirmed using various analytical techniques.

1. Purification:

-

Column Chromatography: A common method for purification. For instance, silica gel column chromatography with a hexane/diethyl ether mixture (e.g., 80:20, v/v) can be used to obtain pure cetyl oleate, a similar wax ester[9].

-

Solid-Phase Extraction (SPE): A two-step SPE method has been developed for purifying fatty acid ethyl esters, which could be adapted for dodecyl oleate. This involves using an aminopropyl-silica column followed by an octadecylsilyl (ODS) column[10].

-

Urea Complexation: This technique is effective for separating saturated from unsaturated fatty acid esters[11][12].

2. Analysis:

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and confirm the formation of the product[13].

-

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Essential for determining the purity of the ester and identifying any volatile impurities[7][9].

-

High-Performance Liquid Chromatography (HPLC): Can be used for the isolation and quantification of specific fatty acid esters[10].

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of the ester functional group, typically showing a characteristic carbonyl absorption peak around 1712-1740 cm⁻¹[13].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the synthesized ester[13].

Applications in Drug Development

This compound is primarily utilized as an excipient in pharmaceutical formulations due to its favorable properties.

-

Emollient and Skin Conditioning Agent: It softens and soothes the skin, making it a valuable component in topical and transdermal drug delivery systems[14][15].

-

Solubilizing Agent: Its amphiphilic nature allows it to dissolve poorly water-soluble drugs, which can enhance their bioavailability[14].

-

Penetration Enhancer: It can improve the absorption of active pharmaceutical ingredients (APIs) through the skin[14].

-

Drug Delivery Systems:

-

Nanoparticles: Lauryl oleate can be used in the preparation of nanoparticles to encapsulate drugs, potentially enabling targeted delivery and reducing side effects[14].

-

Oleogels: As an oil-phase component, it can be used to form oleogels, which are thermostable, versatile, and taste-masking dosage forms suitable for pediatric and geriatric populations[16].

-

Topical Formulations: It is used in creams, lotions, and ointments to improve texture, stability, and drug delivery[14].

-

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Conclusion

This compound is a well-characterized compound with multiple synonyms, most commonly known as lauryl oleate or dodecyl oleate. Its synthesis and purification are achievable through straightforward and scalable chemical and enzymatic methods. The physicochemical properties of this ester make it an excellent excipient for a wide range of pharmaceutical applications, particularly in topical and transdermal drug delivery, and in formulations for poorly soluble drugs. For researchers and drug development professionals, a thorough understanding of its properties and synthesis is essential for leveraging its full potential in creating safe and effective drug products.

References

- 1. chemnet.com [chemnet.com]

- 2. larodan.com [larodan.com]

- 3. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. CN101747191B - Preparation method of lauryl oleate - Google Patents [patents.google.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 9. mdpi.com [mdpi.com]

- 10. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. macbeth-project.eu [macbeth-project.eu]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. ikm.org.my [ikm.org.my]

- 14. Buy Lauryl oleate | 36078-10-1 [smolecule.com]

- 15. Lauryl oleate - Description [tiiips.com]

- 16. Development of oil-based gels as versatile drug delivery systems for pediatric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for dodecyl oleate.

An In-Depth Technical Guide to Dodecyl Oleate for Researchers, Scientists, and Drug Development Professionals

CAS Number: 36078-10-1

This guide provides a comprehensive overview of dodecyl oleate, a versatile oleochemical with significant applications in the pharmaceutical and cosmetic industries. It is intended for researchers, scientists, and professionals involved in drug development and formulation.

Chemical and Physical Properties

Dodecyl oleate, also known as lauryl oleate, is the ester of dodecanol and oleic acid.[1][2] Its lipophilic nature makes it an excellent emollient and vehicle for various active pharmaceutical ingredients (APIs). Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 36078-10-1 | [1][2][3][4][5] |

| Synonyms | Lauryl oleate, Oleic acid dodecyl ester, (Z)-9-Octadecenoic acid dodecyl ester | [1][2][3][5] |

| Molecular Formula | C30H58O2 | [1][2][3][5] |

| Molecular Weight | 450.78 g/mol | [1][2][3] |

| Appearance | Liquid | [6] |

| Density | ~0.865 g/cm³ | [1] |

| Boiling Point | ~519.6 °C at 760 mmHg | [1] |

| Refractive Index | 1.46 | [1] |

| Solubility | Practically insoluble in water | [6][7] |

| Stability | Stable under normal conditions; can be hydrolyzed under strong acid or alkali conditions. | [6] |

Synthesis of Dodecyl Oleate

Dodecyl oleate is primarily synthesized through the esterification of oleic acid with dodecanol (lauryl alcohol). Various catalytic methods can be employed to enhance the reaction rate and yield.

Experimental Protocol: Chemical Esterification

This protocol describes a general method for the synthesis of dodecyl oleate using a chemical catalyst.

Materials:

-

Oleic acid

-

Dodecanol

-

Catalyst (e.g., solid superacid, stannous chloride, or 4-dodecylbenzenesulfonic acid)[3][8]

-

Nitrogen gas or vacuum source

-

Reaction vessel with heating and stirring capabilities

-

Purification apparatus (e.g., silica gel column chromatography)

Procedure:

-

Premixing: Mix oleic acid and dodecanol in a desired molar ratio (e.g., 1.3:1) in the reaction vessel.[8]

-

Catalyst Addition: Add the catalyst to the premix. The amount of catalyst can range from 3-10% of the premix mass for solid superacid or stannous chloride, or 10 mol% for 4-dodecylbenzenesulfonic acid.[3][8]

-

Reaction: Heat the mixture to a temperature between 160-280°C (or as low as 40°C with specific catalysts like 4-dodecylbenzenesulfonic acid) and allow the reaction to proceed for 2-12 hours with continuous stirring.[3][8] During the reaction, it is beneficial to remove water, a byproduct of esterification, by bubbling nitrogen through the mixture or applying a vacuum.[3]

-

Purification: After the reaction is complete, the crude dodecyl oleate can be purified using methods such as silica gel column chromatography to remove unreacted starting materials and the catalyst.[1][8]

-

Analysis: The purity of the final product can be confirmed using techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR).[1][8]

Experimental Protocol: Lipase-Mediated Synthesis

An alternative, greener approach involves the use of lipases as biocatalysts.

Materials:

-

Oleic acid

-

Dodecanol

-

Lipase (e.g., Candida rugosa lipase)[1]

-

Heptane (or other suitable organic solvent)

-

Buffer solution (e.g., phosphate buffer, pH 7.2)

-

Shaker or incubator

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of lipase in a suitable buffer. Dissolve oleic acid and dodecanol in an organic solvent like heptane.[1]

-

Reaction: Combine the enzyme solution with the substrate solution in a screw-capped tube and shake at a controlled temperature.[1] The reaction progress can be monitored by taking samples at different time intervals.

-

Analysis: The formation of dodecyl oleate can be quantified using gas chromatography (GC) by comparing the peak area to a standard curve.[1]

Caption: Workflow for Chemical and Enzymatic Synthesis of Dodecyl Oleate.

Applications in Drug Development

Dodecyl oleate's properties make it a valuable excipient in various drug delivery systems, particularly for transdermal and topical formulations.

Penetration Enhancer

Fatty acid esters like dodecyl oleate can act as penetration enhancers, facilitating the transport of drugs across the skin barrier (stratum corneum).[9] They are thought to work by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules.[10][11]

Nanoemulsions for Drug Delivery

Dodecyl oleate can be used as the oil phase in the formulation of nanoemulsions.[12][13] Nanoemulsions are kinetically stable, submicron-sized droplets that can encapsulate lipophilic drugs, enhancing their solubility, stability, and bioavailability.[12][13][14]

Experimental Protocol: Preparation of a Dodecyl Oleate-Based Nanoemulsion

This protocol outlines a general method for preparing an oil-in-water (O/W) nanoemulsion using dodecyl oleate.

Materials:

-

Dodecyl oleate (oil phase)

-

Lipophilic drug

-

Surfactant (e.g., Tween 80, Span 80)[13]

-

Co-surfactant (e.g., ethanol, propylene glycol)[15]

-

Purified water (aqueous phase)

-

High-energy emulsification equipment (e.g., high-pressure homogenizer, ultrasonicator)

Procedure:

-

Oil Phase Preparation: Dissolve the lipophilic drug in dodecyl oleate.

-

Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.

-

Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at high speed to form a coarse pre-emulsion.

-

Nanoemulsification: Subject the pre-emulsion to a high-energy emulsification method to reduce the droplet size to the nanometer range.

-

Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed using transmission electron microscopy (TEM).

Caption: Workflow for Nanoemulsion Formulation and Testing.

Safety and Toxicology

Dodecyl oleate is generally considered safe for use in cosmetic and pharmaceutical applications.[2] It is reported to be non-irritating and has a low potential for toxicity.[2] As with any excipient, formulation-specific safety assessments are necessary.

Conclusion

Dodecyl oleate is a well-characterized fatty acid ester with a favorable safety profile and versatile applications in drug development. Its role as a penetration enhancer and as an oil phase in nanoemulsions makes it a valuable tool for formulating poorly water-soluble drugs for topical and transdermal delivery. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the potential of dodecyl oleate in their specific drug delivery systems.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111423328B - Preparation method of decyl oleate - Google Patents [patents.google.com]

- 4. ewg.org [ewg.org]

- 5. Octyldodecyl Oleate | C38H74O2 | CID 6436561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Octyldodecyl oleate - Surfactant - 表面活性剂百科 [surfactant.top]

- 7. specialchem.com [specialchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nanoemulsion‐Loaded Capsules for Controlled Delivery of Lipophilic Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 9-Octadecenoic acid (9Z)-, dodecyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Octadecenoic acid (9Z)-, dodecyl ester, commonly known as dodecyl oleate or lauryl oleate, is a versatile long-chain wax ester. It is synthesized from the esterification of oleic acid, a monounsaturated omega-9 fatty acid, and dodecanol (lauryl alcohol), a fatty alcohol. Its inherent properties as an emollient, skin-conditioning agent, and solvent make it a valuable excipient in a wide array of pharmaceutical and cosmetic formulations.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and applications, with a focus on its relevance in drug development.

Physicochemical Properties

Dodecyl oleate is a clear, colorless to pale yellow liquid characterized by its lipophilic nature.[1][4] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 450.8 g/mol | [3] |

| Molecular Formula | C30H58O2 | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Solubility | Practically insoluble in water | [2] |

| Boiling Point | 494-495°C (estimated) | [2] |

| CAS Number | 36078-10-1 | [3] |

Synthesis of Dodecyl Oleate

The synthesis of dodecyl oleate is primarily achieved through the esterification of oleic acid with dodecanol. Both chemical and enzymatic methods have been effectively employed.

Chemical Synthesis: Low-Temperature Esterification

A notable method involves the use of 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst, which allows for the reaction to proceed at a mild temperature.[5][6]

Experimental Protocol:

-

Reactant Preparation: Combine oleic acid and cetyl alcohol (as a representative long-chain alcohol in the study) in a molar ratio of 1.3:1 in a reaction vessel.[5][6]

-

Catalyst Addition: Add 10 mol% of 4-dodecylbenzenesulfonic acid (DBSA) relative to the alcohol.[5][6]

-

Reaction Conditions: Heat the mixture to 40°C and maintain with stirring for 4 hours.[5][6]

-

Quenching: After the reaction, quench the mixture with a saturated sodium bicarbonate (NaHCO3) solution.

-

Extraction and Purification: Extract the product with n-hexane, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4). The final product can be further purified by silica gel column chromatography.[5]

A yield of approximately 90% can be expected for lauryl oleate under these conditions.[5]

Enzymatic Synthesis: Ultrasound-Assisted Esterification

An alternative, "green" chemistry approach utilizes an immobilized lipase under ultrasound irradiation in a solvent-free system.[7]

Experimental Protocol:

-

Reactant Mixture: Combine oleic acid and decanol in a 1:2 molar ratio.[7]

-

Enzyme Addition: Add 1.8% (w/w) of Fermase CALBTM10000 (immobilized lipase).[7]

-

Reaction Conditions: Maintain the reaction at 45°C with an agitation speed of 200 rpm.[7]

-

Ultrasound Application: Apply ultrasound irradiation at 22 kHz with a power input of 50 W and a 50% duty cycle for 25 minutes.[7]

This method has been reported to achieve a maximum yield of 97.14%.[7]

Experimental Workflow and Characterization

The general workflow for the synthesis and characterization of dodecyl oleate is depicted in the following diagram.

References

- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]

- 2. specialchem.com [specialchem.com]

- 3. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octyldodecyl Oleate | Cosmetic Ingredients Guide [ci.guide]

- 5. Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Dodecyl Oleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl oleate, the ester of dodecanol and oleic acid, is a lipophilic compound with the chemical formula C30H58O2.[1] It functions as an emollient and skin conditioning agent, finding widespread application in cosmetics, personal care products, and pharmaceuticals.[2] Its utility in these formulations is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of dodecyl oleate, outlines a detailed experimental protocol for its determination, and presents a logical workflow for this process.

Core Concepts: Solubility of Wax Esters

Dodecyl oleate is classified as a wax ester.[3] The solubility of such long-chain esters is primarily governed by the principle of "like dissolves like." Due to its long hydrocarbon chains, dodecyl oleate is highly lipophilic and demonstrates excellent solubility in nonpolar organic solvents while being virtually insoluble in polar solvents like water.[4][5] Solvents with similar polarity and dispersion force characteristics to dodecyl oleate are effective at dissolving it. This includes hydrocarbons, ethers, and to a certain extent, alcohols.[4]

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Expected Solubility of Dodecyl Oleate |

| Nonpolar Solvents | |||

| Hexane | C6H14 | Nonpolar | High |

| Toluene | C7H8 | Nonpolar | High |

| Chloroform | CHCl3 | Nonpolar | High |

| Diethyl Ether | (C2H5)2O | Nonpolar | High |

| Polar Aprotic Solvents | |||

| Acetone | C3H6O | Polar Aprotic | Moderate to High |

| Ethyl Acetate | C4H8O2 | Polar Aprotic | Moderate to High |

| Polar Protic Solvents | |||

| Ethanol | C2H5OH | Polar Protic | Moderate |

| Methanol | CH3OH | Polar Protic | Low to Moderate |

| Water | H2O | Polar Protic | Insoluble |

Experimental Protocol: Determination of Dodecyl Oleate Solubility

The following protocol outlines a standard laboratory procedure for determining the solubility of dodecyl oleate in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

Dodecyl Oleate (high purity)

-

Selected Organic Solvent (e.g., Ethanol, Hexane)

-

Analytical Balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of dodecyl oleate in the chosen solvent at known concentrations.

-

These standards will be used to create a calibration curve for quantifying the dissolved dodecyl oleate.

-

-

Sample Preparation:

-

Add an excess amount of dodecyl oleate to a series of vials. The exact amount should be enough to ensure that undissolved solute remains after equilibration.

-

Accurately record the weight of dodecyl oleate added to each vial.

-

Add a known volume or weight of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved dodecyl oleate.

-

-

Sample Collection and Filtration:

-

Allow the vials to rest in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles. This step is crucial to ensure only the dissolved solute is measured.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent in a volumetric flask.

-

Analyze the diluted sample using a suitable analytical method (HPLC or GC).

-

Use the calibration curve generated from the standard solutions to determine the concentration of dodecyl oleate in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility of dodecyl oleate in the solvent at the experimental temperature. The solubility is typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of dodecyl oleate solubility.

References

A Technical Guide to the Natural Sources of 9-Octadecenoic acid (9Z)-, dodecyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the precursors to 9-Octadecenoic acid (9Z)-, dodecyl ester, commonly known as dodecyl oleate or lauryl oleate. As direct large-scale extraction of dodecyl oleate from natural sources is not a common practice, this guide focuses on the abundant natural sources of its constituent molecules: oleic acid and dodecyl alcohol (lauryl alcohol). The document further details the laboratory synthesis of dodecyl oleate from these naturally derived precursors, providing comprehensive experimental protocols and quantitative data.

Natural Precursors of Dodecyl Oleate

Dodecyl oleate is an ester formed from the reaction of oleic acid and dodecyl alcohol. Both of these precursors are readily available from a variety of natural sources.

Oleic acid (9-Octadecenoic acid, 9Z) is a monounsaturated omega-9 fatty acid that is one of the most common fatty acids in nature. It is found in high concentrations in various vegetable oils.

Table 1: Quantitative Analysis of Oleic Acid in Various Vegetable Oils. The following table summarizes the percentage of oleic acid found in a range of commercially available vegetable oils. Data has been compiled from multiple sources to provide a comprehensive overview.

| Vegetable Oil | Oleic Acid (C18:1) Content (%) | Other Major Fatty Acids (%) |

| Olive Oil | 55 - 83[1] | Palmitic (7.5-20), Linoleic (3.5-21)[1] |

| High Oleic Sunflower Oil | 85[2] | Linoleic (5), Palmitic (4), Stearic (1.5)[2] |

| Canola Oil (low erucic) | 60[2] | Linoleic (20), α-Linolenic (11), Palmitic (4)[2] |

| Peanut Oil | 43[2] | Linoleic (36), Palmitic (10)[2] |

| Avocado Oil | 53.1 | Palmitic (16.9), Linoleic (11.1)[3] |

| Almond Oil | 62 - 86 | Linoleic (20-30), Palmitic (6-9) |

| Palm Oil | 40[2] | Palmitic (44), Linoleic (10), Stearic (4)[2] |

| Soybean Oil | 23[2] | Linoleic (54), Palmitic (10), α-Linolenic (7.5)[2] |

Dodecyl alcohol (1-dodecanol) is a fatty alcohol that can be obtained from the fatty acids of coconut oil and palm kernel oil.[4][5] These oils are rich in lauric acid (C12:0), which can be reduced to form dodecyl alcohol.

Table 2: Lauric Acid Content in Major Natural Sources. The table below indicates the significant concentration of lauric acid in coconut and palm kernel oil, the primary feedstocks for dodecyl alcohol production.

| Natural Source | Lauric Acid (C12:0) Content (%) | Other Major Fatty Acids (%) |

| Coconut Oil | 45 - 52[6][7] | Myristic (16-21), Palmitic (7-9), Caprylic (7-8)[7] |

| Palm Kernel Oil | 41 - 48[6][8] | Myristic (14-17), Oleic (13-19), Palmitic (6-9)[8] |

Experimental Protocols

This section provides detailed methodologies for the isolation of oleic acid and dodecyl alcohol from their natural sources, followed by the synthesis of dodecyl oleate.

The following protocol outlines a common laboratory method for obtaining oleic acid from a triglyceride source like olive oil.

Protocol 1: Saponification, Acidification, and Purification of Oleic Acid

-

Saponification (Hydrolysis of Triglycerides):

-

In a round-bottom flask, combine 100g of high-oleic vegetable oil (e.g., olive oil) with a solution of 40g of sodium hydroxide (NaOH) in 200mL of 95% ethanol.[9]

-

Add a few boiling chips and reflux the mixture for 1-2 hours with constant stirring. The reaction is complete when the oil is fully dissolved and a clear, homogenous solution is formed.[9]

-

-

Acidification to Free Fatty Acids:

-

After cooling, transfer the reaction mixture to a large beaker and add 500mL of distilled water.

-

Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring until the solution is acidic (pH 1-2, test with litmus paper). This will precipitate the free fatty acids.[10]

-

The fatty acids will form an oily layer on top of the aqueous layer.

-

-

Isolation and Washing:

-

Separate the fatty acid layer using a separatory funnel.

-

Wash the fatty acid layer with several portions of hot distilled water to remove any remaining mineral acid and glycerol. Continue washing until the washings are neutral to litmus paper.

-

-

Purification by Fractional Crystallization (Urea Complexation):

-

Dissolve 100g of the mixed fatty acids in 500mL of methanol at 60-70°C.

-

In a separate beaker, dissolve 200g of urea in 800mL of methanol at the same temperature.

-

While stirring vigorously, add the fatty acid solution to the urea solution.

-

Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight to allow for the formation of urea-saturated fatty acid adducts (crystals). Unsaturated fatty acids like oleic acid will remain in the liquid phase.

-

Filter the mixture to remove the crystallized urea-saturated fatty acid complexes.

-

Evaporate the methanol from the filtrate under reduced pressure to obtain a concentrate rich in oleic acid.

-

To further purify, the concentrated oleic acid can be chilled to a low temperature (e.g., -15°C) to crystallize out any remaining saturated fatty acids.[11]

-

Dodecyl alcohol is typically produced on an industrial scale via the hydrogenation of lauric acid or its methyl ester. The following is a representative laboratory-scale procedure.

Protocol 2: Reduction of Lauric Acid Methyl Ester to Dodecyl Alcohol

-

Transesterification to Lauric Acid Methyl Ester:

-

Combine 100g of coconut or palm kernel oil with 200mL of methanol.

-

Slowly add 2g of sodium methoxide (CH₃ONa) as a catalyst.

-

Reflux the mixture for 2-3 hours.

-

After cooling, the glycerol will separate as a lower layer. Remove the upper methyl ester layer and wash it with water to remove any remaining glycerol and catalyst.

-

Distill the methyl ester mixture under reduced pressure to isolate the methyl laurate fraction.

-

-

Reduction to Dodecyl Alcohol:

-

Caution: This step involves lithium aluminum hydride (LiAlH₄), which is a highly reactive and flammable reagent. It should be handled with extreme care in a fume hood and in the absence of water.

-

In a dry three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place a suspension of 10g of LiAlH₄ in 200mL of anhydrous diethyl ether or tetrahydrofuran (THF).[12][13]

-

Slowly add a solution of 50g of methyl laurate in 100mL of anhydrous ether or THF from the dropping funnel with stirring.

-

After the addition is complete, reflux the mixture for 2-4 hours.

-

Cool the reaction mixture in an ice bath and cautiously add ethyl acetate to decompose any excess LiAlH₄, followed by the slow addition of water and then 15% aqueous NaOH.

-

Filter the resulting mixture to remove the aluminum salts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield crude dodecyl alcohol.

-

The dodecyl alcohol can be further purified by distillation under reduced pressure.

-

Protocol 3: Fischer-Speier Esterification

-

Reaction Setup:

-

In a round-bottom flask, combine 0.1 mol of purified oleic acid and 0.12 mol of purified dodecyl alcohol.[14][15]

-

Add a catalytic amount of a strong acid, such as 0.5 mL of concentrated sulfuric acid (H₂SO₄) or a few crystals of p-toluenesulfonic acid (p-TsOH).[16][17]

-

Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the ester product. Toluene can be used as a solvent to facilitate azeotropic removal of water.[14]

-

-

Reaction Execution:

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-8 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Dissolve the residue in a non-polar solvent like diethyl ether or hexane.

-

Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by washing with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and evaporate the solvent to obtain the crude dodecyl oleate.

-

The final product can be purified by vacuum distillation or column chromatography on silica gel.

-

Visualization of the Synthesis Pathway

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for Oleic Acid Extraction and Purification.

Caption: Production of Dodecyl Alcohol from Natural Oils.

Caption: Synthesis of Dodecyl Oleate via Esterification.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fediol.eu [fediol.eu]

- 3. Fatty acid composition of commercial vegetable oils from the French market analysed using a long highly polar column | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. Dodecanol - Wikipedia [en.wikipedia.org]

- 6. LAURYL ALCOHOL (DODECANOL) - Ataman Kimya [atamanchemicals.com]

- 7. Coconut oil and palm oil's role in nutrition, health and national development: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US9546342B1 - Complete saponification and acidulation of natural oil processing byproducts - Google Patents [patents.google.com]

- 11. A highly efficient separation and physicochemical characteristics of saturated fatty acids from crude palm oil fatty acids mixture using methanol crystallisation method | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 12. Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 15. Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid [mdpi.com]

- 16. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Dodecyl Oleate: A Technical Guide to Safety and Handling

FOR IMMEDIATE RELEASE

This document provides an in-depth technical overview of the safety and handling protocols for Dodecyl Oleate (CAS No. 36078-10-1), intended for researchers, scientists, and professionals in the field of drug development. Dodecyl Oleate, an ester of dodecyl alcohol and oleic acid, is utilized in various formulations for its emollient properties. A thorough understanding of its safety profile is critical for its appropriate application in research and manufacturing.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and toxicological data for dodecyl oleate, facilitating a clear comparison of its characteristics.

Table 1: Physicochemical Properties of Dodecyl Oleate

| Property | Value | Reference |

| Chemical Name | Dodecyl (9Z)-octadec-9-enoate | --INVALID-LINK-- |

| CAS Number | 36078-10-1 | --INVALID-LINK-- |

| Molecular Formula | C₃₀H₅₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 450.8 g/mol | --INVALID-LINK-- |

| Boiling Point | 494-495°C | --INVALID-LINK-- |

| Melting Point | 14.5 °C | --INVALID-LINK-- |

| Solubility | Practically insoluble in water | --INVALID-LINK-- |

Table 2: Summary of Toxicological Data for Dodecyl Oleate

| Endpoint | Species | Result | Classification | Reference |

| Acute Oral Toxicity | Rat | LD₅₀ > 40.0 ml/kg | Not Classified | [1] |

| Acute Dermal Toxicity | Rabbit | LD₅₀ > 2000 mg/kg (Limit Test) | Not Classified | [2] |

| Primary Dermal Irritation | Rabbit | PII = 0.28 (100% conc.) | Non-irritant | [3] |

| Eye Irritation | Rabbit | Little to no irritation (100% conc.) | Not an eye irritant | [1] |

| Skin Sensitization | Guinea Pig | Not a sensitizer (15% conc.) | Not a sensitizer | [1] |

| Skin Sensitization | Human | No sensitization (1-5% RIPT) | Not a sensitizer | [1] |

| Aquatic Toxicity | Fish | LC₅₀ = 3200 mg/l (96h) | Not classified | --INVALID-LINK-- |

PII: Primary Irritation Index; RIPT: Repeated Insult Patch Test

Hazard Identification and Personal Protection

Dodecyl oleate is generally not classified as a hazardous substance.[3][4] However, prolonged or repeated exposure may cause mild skin and eye irritation.[5] Exposure may also aggravate pre-existing skin, eye, or respiratory conditions.

Exposure Controls and Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is recommended:

-

Eye Protection : Wear safety glasses with side shields where there is a potential for splashing.[1][5]

-

Hand Protection : For prolonged or repeated contact, chemical-resistant gloves (e.g., nitrile) should be worn.[3][5]

-

Skin and Body Protection : Standard laboratory clothing is typically sufficient. For tasks with a risk of significant exposure, additional protective clothing may be necessary.[5]

-

Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required.[5] If vapors or mists are generated, use a NIOSH-approved respirator.

Handling, Storage, and Emergency Procedures

Proper handling and storage are essential to maintain the integrity of dodecyl oleate and ensure laboratory safety.

Handling and Storage

-

Handling : Avoid breathing vapors or mists and prevent prolonged contact with skin and eyes. Practice good industrial hygiene, including washing hands before breaks and at the end of the workday.[5]

-

Storage : Store in a cool, dry, and well-ventilated area.[1][5] Keep containers tightly closed and away from direct sunlight and incompatible materials such as strong acids, bases, and oxidizing agents.

First-Aid Measures

-

After Inhalation : Move the individual to fresh air. If breathing difficulties persist, seek medical attention.[4]

-

After Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[4]

-

After Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4]

-

After Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[4]

Accidental Release Measures

For spills, contain the material using dikes or absorbents. Clean up spills immediately using an inert absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[1][3] Ensure the area is well-ventilated.

Experimental Protocols

The toxicological data presented are derived from studies conducted according to standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key safety assessment experiments.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of dodecyl oleate was determined in Wistar rats.[1]

-

Principle : The test substance is administered by gavage in graduated doses to groups of fasted animals.[6]

-

Methodology :

-

Animals : Young, healthy Wistar rats (3 males and 2 females per dose group) were used.[1]

-

Fasting : Animals were fasted for 24 hours prior to dosing.[1]

-

Dosing : Dodecyl oleate was administered once by intragastric intubation at dose levels of 2.5, 5.0, 10.0, 20.0, and 40.0 ml/kg.[1]

-

Observation : Animals were observed for signs of toxicity and mortality at regular intervals for 14 days following administration.[1]

-

Endpoint : The LD₅₀ (the dose expected to cause mortality in 50% of the test animals) was determined. For dodecyl oleate, no deaths were recorded, establishing the LD₅₀ as greater than 40.0 ml/kg.[1]

-

Acute Dermal Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle : A single dose of the test substance is applied to the skin of an animal, with untreated skin serving as a control. The degree of irritation is scored at specified intervals.[7]

-

Methodology :

-

Animals : Albino rabbits are typically used for this assay.

-

Preparation : Approximately 24 hours before the test, the fur on the animal's back is clipped.

-

Application : A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch.[7]

-

Exposure : The patch is held in place with semi-occlusive tape for a 4-hour exposure period.[7]

-

Observation : After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[7]

-

Scoring : Skin reactions are graded on a scale of 0 (no effect) to 4 (severe effect). The Primary Irritation Index (PII) is calculated from these scores. A PII of less than 0.5 indicates a non-irritant.[1]

-

Skin Sensitization - Guinea Pig Maximization Test (GPMT)

This test assesses the potential of a substance to induce skin sensitization (allergic contact dermatitis).

-

Principle : The test involves an induction phase, where the animal is exposed to the test substance, followed by a challenge phase to determine if sensitization has occurred.

-

Methodology :

-

Animals : Young, healthy albino guinea pigs are used.

-

Induction Phase :

-

Day 0: Intradermal injections of the test substance (with and without adjuvant) are administered into the shoulder region.

-

Day 7: A topical application of the test substance is applied to the same site and covered with an occlusive patch for 48 hours.

-

-

Challenge Phase :

-

Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank and covered with an occlusive patch for 24 hours.

-

-

Observation : The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.

-

Endpoint : The incidence and severity of the skin reactions in the test group are compared to a non-sensitized control group. Dodecyl oleate was found not to be a sensitizer in guinea pigs at a 15% concentration.[1]

-

Visualized Workflows and Procedures

The following diagrams illustrate key logical and experimental workflows relevant to the safety and handling of dodecyl oleate.

References

An In-depth Technical Guide to the Thermal Properties of Dodecyl Oleate

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Dodecyl oleate, the ester of dodecanol and oleic acid, is a versatile compound with applications in various scientific and industrial fields, including pharmaceuticals and cosmetics. A thorough understanding of its thermal properties is crucial for formulation development, processing, and stability assessment. This technical guide provides a detailed overview of the key thermal characteristics of dodecyl oleate, including its melting point, boiling point, flash point, specific heat capacity, and thermal conductivity. The information is presented with a focus on quantitative data and detailed experimental methodologies to support advanced research and development.

Core Thermal Properties of Dodecyl Oleate

The thermal behavior of a substance dictates its physical state and energy transfer characteristics under varying temperature conditions. For dodecyl oleate, these properties are fundamental to its handling, application, and performance. The following table summarizes the available quantitative data for the primary thermal properties of dodecyl oleate. It is important to note that some of the cited values are predicted based on computational models.

| Thermal Property | Value | Notes |

| Melting Point | 14.5 °C | - |

| Boiling Point | 519.6 ± 29.0 °C | Predicted value |

| Flash Point | 71.3 °C | - |

| Specific Heat Capacity | Not available | See Experimental Protocols for determination methods. |

| Thermal Conductivity | Not available | See Experimental Protocols for determination methods. |

Experimental Protocols for Thermal Analysis

Accurate determination of thermal properties requires standardized and validated experimental procedures. This section outlines detailed methodologies for the key experiments used to characterize dodecyl oleate.

Determination of Melting Point (Slip Point Method)

The slip melting point is a common method for determining the melting point of fatty substances like dodecyl oleate. The procedure is based on established international standards.

Principle: A column of the solidified sample in a capillary tube is heated in a controlled manner. The temperature at which the column begins to rise due to the substance melting is recorded as the slip melting point.

Apparatus:

-

Capillary tubes (glass, open at both ends)

-

Thermometer with appropriate range and accuracy

-

Heating bath with a stirring mechanism

-

Sample container

Procedure:

-

Sample Preparation: Melt the dodecyl oleate sample to a completely liquid state.

-

Capillary Tube Filling: Dip the capillary tube into the molten sample to draw a column of approximately 10 mm in height.

-

Solidification: Cool the capillary tube to solidify the sample under controlled conditions. This may involve a specific temperature and time regimen to ensure consistent crystal structure.

-

Heating: Attach the capillary tube to the thermometer and immerse it in the heating bath.

-

Observation: Heat the bath at a slow, controlled rate (e.g., 1 °C/min).

-

Melting Point Determination: Record the temperature at which the column of dodecyl oleate is observed to start rising in the capillary tube.

Workflow for Melting Point Determination

Determination of Boiling Point

The boiling point of dodecyl oleate can be determined using methods outlined in international guidelines, which accommodate various substances.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This can be determined by observing the temperature of the vapor-liquid equilibrium under controlled heating.

Apparatus:

-

Ebulliometer or similar distillation apparatus

-

Heating mantle or oil bath

-

Thermometer or temperature probe

-

Pressure measurement device (barometer)

Procedure:

-

Apparatus Setup: Place a measured quantity of dodecyl oleate into the boiling flask of the ebulliometer.

-

Heating: Gradually heat the sample.

-

Equilibrium Observation: Observe for a steady stream of boiling and condensation. The temperature should stabilize at the boiling point.

-

Temperature and Pressure Recording: Record the stable temperature and the ambient atmospheric pressure.

-

Correction (if necessary): If the atmospheric pressure deviates significantly from standard pressure (101.3 kPa), a correction may be applied to the observed boiling point.

Workflow for Boiling Point Determination

Determination of Flash Point

The flash point is a critical safety parameter, indicating the lowest temperature at which a substance's vapors will ignite with an ignition source.

Principle: A sample is heated in a closed cup apparatus at a controlled rate. An ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which a flash is observed.

Apparatus:

-

Closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Cup)

-

Heating source

-

Ignition source (flame or electric igniter)

-

Thermometer

Procedure:

-

Sample Introduction: Place the dodecyl oleate sample into the test cup of the apparatus.

-

Heating: Begin heating the sample at a specified, constant rate.

-

Ignition Testing: At regular temperature intervals, apply the ignition source to the vapor space above the sample.

-

Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.

-

Recording: Record the temperature at which the flash occurs.

Workflow for Flash Point Determination

Determination of Specific Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the specific heat capacity of materials like dodecyl oleate.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature. This difference can be used to calculate the specific heat capacity of the sample.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (e.g., aluminum)

-

Reference material (e.g., an empty pan)

-

Purge gas (e.g., nitrogen)

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards.

-

Baseline Measurement: Run a temperature program with empty sample and reference pans to establish a baseline.

-

Standard Measurement: Run the same temperature program with a known standard material (e.g., sapphire) to determine the instrument's response.

-

Sample Measurement: Accurately weigh a sample of dodecyl oleate into a sample pan and run the identical temperature program.

-

Calculation: The specific heat capacity is calculated by comparing the heat flow to the sample with the heat flow to the standard at a given temperature, taking into account the masses of the sample and standard.

Workflow for Specific Heat Capacity Determination

Determination of Thermal Conductivity

The transient hot-wire method is a common and accurate technique for measuring the thermal conductivity of liquids like dodecyl oleate.

Principle: A thin wire immersed in the liquid is heated by a constant electric current. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding liquid.

Apparatus:

-

Thermal conductivity analyzer (transient hot-wire type)

-

Probe with a thin platinum wire

-

Temperature-controlled sample holder

-

Data acquisition system

Procedure:

-

Calibration: Calibrate the instrument using a liquid with a known thermal conductivity.

-

Sample Preparation: Place the dodecyl oleate sample in the temperature-controlled holder and allow it to reach thermal equilibrium.

-

Measurement: Immerse the hot-wire probe into the sample. Apply a constant current to the wire for a short period.

-

Data Acquisition: Record the temperature rise of the wire as a function of time.

-

Calculation: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, based on the principles of transient heat conduction.

Workflow for Thermal Conductivity Determination

Conclusion

This technical guide provides essential data and methodologies for understanding the thermal properties of dodecyl oleate. The presented information is intended to support researchers, scientists, and drug development professionals in their work by offering a solid foundation for material characterization, process design, and formulation optimization. While some thermal properties of dodecyl oleate are not yet experimentally determined and reported in the literature, the outlined standard procedures provide a clear path for their accurate measurement.

Spectroscopic Profile of 9-Octadecenoic acid (9Z)-, dodecyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 9-Octadecenoic acid (9Z)-, dodecyl ester, also known as dodecyl oleate or lauryl oleate. The information is compiled to assist researchers and professionals in drug development and related fields in the identification, characterization, and quantitative analysis of this long-chain wax ester.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~5.34 | m | -CH=CH- (Olefinic protons) |

| ~4.05 | t | -O-CH₂- (Ester methylene protons) |

| ~2.28 | t | -CH₂-COO- (α-Methylene protons to carbonyl) |

| ~2.01 | m | -CH₂-CH=CH-CH₂- (Allylic protons) |

| ~1.61 | p | -O-CH₂-CH₂- (β-Methylene protons to ester oxygen) |

| ~1.26 | br s | -(CH₂)n- (Methylene protons of fatty acid and alcohol chains) |

| ~0.88 | t | -CH₃ (Terminal methyl protons) |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~173.9 | C=O (Ester carbonyl) |

| ~130.0 | -CH=CH- (Olefinic carbons) |

| ~64.4 | -O-CH₂- (Ester methylene carbon) |

| ~34.4 | -CH₂-COO- (α-Carbonyl methylene) |

| ~31.9 - 22.7 | -(CH₂)n- (Methylene carbons of fatty acid and alcohol chains) |

| ~14.1 | -CH₃ (Terminal methyl carbons) |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Table 3: Mass Spectrometry (GC-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Fragmentation Interpretation |

| 450.8 | Variable | [M]⁺ (Molecular Ion) |

| 264 | Variable | [M - C₁₂H₂₅O]⁺ (Loss of dodecyloxy radical) |

| 282 | Variable | [C₁₈H₃₄O₂]⁺ (Oleic acid fragment) |

| 55, 69, 83, 97 | Abundant | Characteristic hydrocarbon fragments |

Note: Fragmentation patterns can be influenced by the ionization method.

Table 4: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3005 | C-H stretch | =C-H (Olefinic) |

| ~2924 | C-H stretch (asymmetric) | -CH₂- |

| ~2854 | C-H stretch (symmetric) | -CH₂- |

| ~1740 | C=O stretch | Ester |

| ~1465 | C-H bend (scissoring) | -CH₂- |

| ~1165 | C-O stretch | Ester |

| ~722 | C-H bend (rocking) | -(CH₂)n- (n≥4) |

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction and verification of spectroscopic data. The following sections outline typical methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

Temperature: 298 K

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or 125 MHz NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

Temperature: 298 K

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The sample is typically diluted in a volatile organic solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., HP-5MS, DB-5MS).

-

Injector: Split/splitless injector, operated at a temperature of 250-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100-150 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 300-320 °C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.

Instrumentation and Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Mode: Transmission or ATR.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mandatory Visualizations

The following diagrams illustrate the general structure and a typical experimental workflow for the spectroscopic analysis of this compound.